molecular formula C10H17Cl2N3 B13454223 5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B13454223
M. Wt: 250.17 g/mol
InChI Key: BVUUKWMGGLHFTC-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H15N32HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps. One common method starts with 2-methylpyrimidine as the starting material. The synthetic route includes bromination, coupling, elimination, and catalytic hydrogenation reactions . The detailed steps are as follows:

    Bromination: 2-methylpyrimidine is brominated to form a brominated intermediate.

    Coupling: The brominated intermediate undergoes a coupling reaction to introduce the piperidin-4-yl group.

    Elimination: The coupled product undergoes an elimination reaction to remove unwanted groups.

    Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: The compound undergoes substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
  • 2-(Piperidin-4-yl)pyrimidine hydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Uniqueness

5-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

5-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c1-8-6-12-10(13-7-8)9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3;2*1H

InChI Key

BVUUKWMGGLHFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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